9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used in various pharmaceutical applications. This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (also known as prednisolone). The key steps include:
Acetylation: The 21-hydroxy group is acetylated using acetic anhydride.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and then eliminated to form a 9(11)-double bond.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The acetyl group at the 3-position is removed.
Epoxidation and Addition: The 9(11)-double bond is epoxidized, followed by the addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: The 1-position double bond is formed.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Halogen substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly topical and systemic corticosteroids
Mechanism of Action
The mechanism of action of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Desoximetasone: 9-Fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Diflorasone: 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione.
Uniqueness
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific halogenation pattern and the presence of both chloro and fluoro groups. This unique structure contributes to its potent anti-inflammatory and immunosuppressive properties, making it distinct from other corticosteroids.
Properties
CAS No. |
60864-42-8 |
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Molecular Formula |
C26H31Cl2FO6 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H31Cl2FO6/c1-13-8-17-18-10-20(29)19-9-16(32)6-7-23(19,4)25(18,28)21(27)11-24(17,5)26(13,35-15(3)31)22(33)12-34-14(2)30/h6-7,9,13,17-18,20-21H,8,10-12H2,1-5H3/t13-,17+,18+,20+,21+,23+,24+,25+,26+/m1/s1 |
InChI Key |
BCHYZLWTKAJUGC-YOCYGPNRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)F |
Origin of Product |
United States |
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